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molecular formula C12H17NO3 B1289894 3-Amino-3-(3-isopropoxyphenyl)propanoic acid CAS No. 745775-31-9

3-Amino-3-(3-isopropoxyphenyl)propanoic acid

Cat. No. B1289894
M. Wt: 223.27 g/mol
InChI Key: UQYQZDUNSWFSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772221B2

Procedure details

Step AU (2). A solution of 3-isopropoxybenzaldehyde (77 g, 470 mmol), malonic acid (52 g, 496 mmol) and ammonium acetate (65 g, 844 mmol) in 1.0 L of ethanol was refluxed at 120° C. for 24 h. The solvent was evaporated in vacuo. The residue was purified using silica-gel column chromatography with (100% EtOAc, then 30% methanol/methylene chloride) to afford 65 g (62% yield) of 3-amino-3-(3-isopropoxyphenyl)propanoic acid as a white solid. LC-MS (M+H)+=224.14. 1H NMR (300 MHz, DMSO-d6) δ 1.2-1.3 (d, 6H) 2.4-2.5 (m, 2H) 4.2-4.4 (m, 1H) 4.5-4.7 (m, 1H) 6.8-6.9 (m, 1H) 6.9-7.0 (m, 2H) 7.2-7.3 (m, 1H).
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C@@H:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH:16]([CH3:18])[CH3:17])[CH:13]=2)[C@H:8]([OH:19])[CH2:7]1)=O.C([O:25]C1C=C(C=CC=1)C=O)(C)C.C(O)(=O)CC(O)=O.C([O-])(=O)C.[NH4+]>C(O)C.CO.C(Cl)Cl>[NH2:5][CH:6]([C:14]1[CH:9]=[CH:10][CH:11]=[C:12]([O:15][CH:16]([CH3:17])[CH3:18])[CH:13]=1)[CH2:7][C:8]([OH:19])=[O:25] |f:3.4,6.7|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)N[C@H]1C[C@H](C2=CC=C(C=C12)OC(C)C)O)(F)F
Step Two
Name
Quantity
77 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(C=O)C=CC1
Name
Quantity
52 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
65 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC(=CC=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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